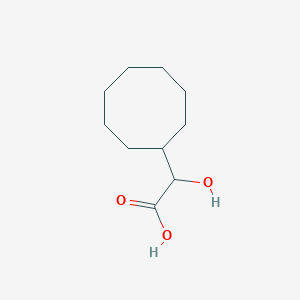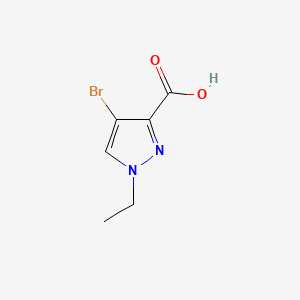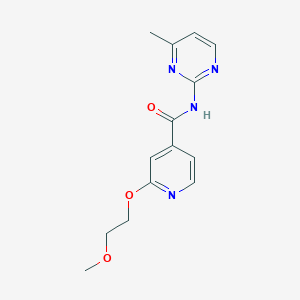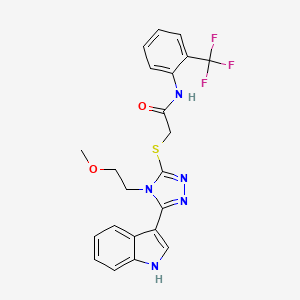
2-Cyclooctyl-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclooctyl-2-hydroxyacetic acid is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol It is characterized by a cyclooctyl group attached to a hydroxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclooctyl-2-hydroxyacetic acid typically involves the reaction of cyclooctanone with a suitable reagent to introduce the hydroxyacetic acid group. One common method is the reaction of cyclooctanone with glyoxylic acid under acidic conditions, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclooctyl-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxy group to a chloro group, which can then be further substituted.
Major Products Formed
Oxidation: Formation of 2-cyclooctyl-2-oxoacetic acid.
Reduction: Formation of 2-cyclooctyl-2-hydroxyethanol.
Substitution: Formation of 2-cyclooctyl-2-chloroacetic acid.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Potential use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclooctyl-2-hydroxyacetic acid is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxy and carboxylic acid groups may play a role in binding to enzymes or receptors, influencing biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctaneacetic acid: Similar structure but lacks the hydroxy group.
2-Hydroxyacetic acid: Similar functional group but lacks the cyclooctyl group.
Uniqueness
2-Cyclooctyl-2-hydroxyacetic acid is unique due to the presence of both the cyclooctyl and hydroxyacetic acid moieties, which confer distinct chemical and physical properties
Propriétés
IUPAC Name |
2-cyclooctyl-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h8-9,11H,1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIILZGXBQLWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanamine;hydrochloride](/img/structure/B2466427.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466428.png)





![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2466439.png)

![6-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2466441.png)

amine hydrochloride](/img/structure/B2466444.png)

